1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15940723
Molecular Formula: C12H8F4O
Molecular Weight: 244.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F4O |
|---|---|
| Molecular Weight | 244.18 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-8-(difluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H |
| Standard InChI Key | ZIISGNYBAHESRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene features a naphthalene ring system substituted at the 1-position with a difluoromethoxy group (-OCF₂H) and at the 8-position with a difluoromethyl group (-CF₂H). The spatial arrangement of these substituents creates distinct electronic effects:
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Electron-Withdrawing Nature: Fluorine atoms induce a strong inductive effect, polarizing the naphthalene π-system and enhancing electrophilic reactivity at ortho and para positions .
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Steric Considerations: The difluoromethyl group introduces steric hindrance, potentially limiting rotational freedom and influencing binding interactions in biological systems.
Spectroscopic Characterization
Key spectroscopic data for analogous compounds provide insights into expected properties:
The InChI key for structurally related molecules, such as 1-(Difluoromethoxy)naphthalene-8-methanol, is InChI=1S/C12H10F2O2/c13-12(14)16-11-7-5-3-1-2-4-6-8(11)9(15)10(12)16/h1-10,15H,14H2, highlighting the stereoelectronic environment imposed by fluorine atoms.
Synthetic Methodologies
Radical Difluoromethylation
A pivotal synthesis route involves radical-mediated difluoromethylation, as demonstrated in the preparation of similar naphthalene derivatives . The process typically employs S-(difluoromethyl)sulfonium salts under mild conditions:
Key advantages include:
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Functional Group Tolerance: Compatibility with alcohols, amines, and nitriles .
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Regioselectivity: Directed by the naphthalene ring's electron density, favoring substitution at activated positions .
Sequential Fluorination Strategies
Industrial-scale production may utilize continuous flow reactors to achieve high yields (>90%) through stepwise fluorination:
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Chlorination: Naphthalene dichlorination at positions 1 and 8.
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Fluorine Exchange: Reaction with HF/KF under pressurized conditions to replace chlorine with fluorine.
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Methoxy Group Introduction: Alkylation using methyl iodide followed by oxidative fluorination.
Physicochemical Properties
Solubility and Partitioning
Fluorination markedly alters solubility profiles:
| Solvent | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Water | <0.1 | 3.2 |
| Ethanol | 15.4 | - |
| Dichloromethane | 48.9 | - |
The elevated logP value (3.2) underscores enhanced membrane permeability, a critical factor in drug candidate selection.
Thermal Stability
Differential scanning calorimetry of analogous compounds reveals decomposition temperatures exceeding 300°C, attributed to strong C-F bonds (bond energy ~485 kJ/mol). Such stability favors applications in high-temperature material composites.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient ring directs electrophiles to specific positions:
Nitration studies on similar systems show predominant para-substitution relative to the difluoromethoxy group.
Reductive Transformations
Catalytic hydrogenation selectively reduces the naphthalene ring while preserving fluorinated groups:
This reactivity enables access to tetrahydronaphthalene analogs with modified conformational profiles.
Biological Interactions and Applications
Material Science Applications
The compound's thermal stability and low dielectric constant (ε~2.7) make it suitable for:
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Polymer Additives: Enhancing flame retardancy in polycarbonates.
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Liquid Crystals: Modifying mesophase behavior through fluorophilic interactions .
Comparative Analysis with Structural Analogs
| Compound | Key Differentiator | Application Advantage |
|---|---|---|
| 1-(Trifluoromethoxy)naphthalene | Stronger electron-withdrawing effect | Higher oxidative stability |
| 8-Difluoromethylnaphthalene | Reduced steric bulk | Improved synthetic accessibility |
| 1-Fluoro-8-methoxynaphthalene | Lower lipophilicity (logP 2.1) | Enhanced aqueous solubility |
The dual fluorination in 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene balances electronic and steric effects, optimizing it for applications requiring precise bioactivity modulation.
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